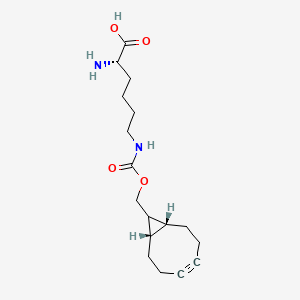

endo-BCN-L-Lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H26N2O4 |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1 |

Clé InChI |

QLDVOCPEKYLEOT-IXXDHKBRSA-N |

SMILES isomérique |

C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)N)CCC#C1 |

SMILES canonique |

C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-L-Lysine: A Core Component in Bioconjugation and Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-BCN-L-Lysine is a critical chemical tool in the field of bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. As a bifunctional linker incorporating the strained alkyne bicyclo[6.1.0]nonyne (BCN), it is a key player in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and its application in the targeted degradation of proteins implicated in signaling pathways crucial to cancer progression.

Introduction to this compound

This compound is an amino acid derivative that features an endo-isomer of bicyclo[6.1.0]nonyne (BCN) attached to the side chain of L-lysine. The defining characteristic of this molecule is the presence of the strained cyclooctyne ring of BCN. This inherent ring strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules in the absence of a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage, making it an ideal strategy for conjugating molecules to biological macromolecules under physiological conditions.[1][3]

The lysine component of the molecule provides a versatile handle for incorporation into peptide synthesis or for attachment to other molecules via standard amine chemistry. The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.[4] These properties have positioned this compound as a valuable linker in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) for targeted cancer therapy and proteolysis-targeting chimeras (PROTACs) for the targeted degradation of disease-causing proteins.

Physicochemical and Reactivity Data

A summary of the key physicochemical properties and reactivity data for this compound and its derivatives is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆N₂O₄ | |

| Molecular Weight | 322.40 g/mol | |

| CAS Number | 1493802-96-2 | |

| Solubility | Soluble in DMSO | |

| Purity | Typically >95% (HPLC) | |

| Storage | Store at -20°C to -80°C, protected from light |

Experimental Protocols

Site-Specific Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol describes a representative method for the site-specific conjugation of a drug-linker to an antibody via SPAAC using an this compound derivative.

Materials:

-

Monoclonal antibody (mAb) with a site-specifically introduced azide group (e.g., via unnatural amino acid incorporation).

-

endo-BCN-linker-payload (e.g., endo-BCN-PEG-MMAE).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Amicon Ultra centrifugal filter units (or similar for buffer exchange).

-

Hydrophobic Interaction Chromatography (HIC) system.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

Mass Spectrometer (e.g., Q-TOF).

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

-

Concentrate the azide-containing antibody to a final concentration of 5-10 mg/mL.

-

-

SPAAC Reaction:

-

Dissolve the endo-BCN-linker-payload in DMSO to prepare a 10 mM stock solution.

-

Add a 5- to 10-fold molar excess of the endo-BCN-linker-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.

-

-

Purification of the ADC:

-

Remove the unreacted endo-BCN-linker-payload and DMSO by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.

-

Perform multiple wash steps to ensure complete removal of small molecule impurities.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Analyze the purified ADC by HIC. The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times. The average DAR can be calculated from the peak areas of the different drug-loaded species.

-

Alternatively, use RP-HPLC coupled with mass spectrometry (RP-LC-MS) to determine the masses of the light and heavy chains and calculate the DAR.

-

-

Purity and Aggregation Analysis:

-

Assess the purity and presence of aggregates in the final ADC product using size-exclusion chromatography (SEC).

-

-

Mass Confirmation:

-

Confirm the molecular weight of the intact ADC and its subunits using mass spectrometry.

-

-

Synthesis of a BRD4-Targeting PROTAC using an this compound Linker

This protocol outlines a general strategy for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), utilizing an this compound containing linker.

Materials:

-

JQ1-azide (BRD4 ligand with an azide handle).

-

This compound-Pomalidomide (linker-E3 ligase ligand conjugate).

-

DMSO.

-

Preparative HPLC system.

-

NMR spectrometer.

-

High-resolution mass spectrometer (HRMS).

Procedure:

-

SPAAC Reaction:

-

Dissolve JQ1-azide (1 equivalent) and this compound-Pomalidomide (1.1 equivalents) in DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative HPLC to obtain the desired PROTAC.

-

-

Characterization:

-

Confirm the structure of the purified PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

-

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis via SPAAC and subsequent characterization.

PROTAC-Mediated Targeted Protein Degradation

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Targeted Degradation of BRD4 and Downstream Signaling

Caption: Signaling consequences of BRD4 degradation by a PROTAC.

Conclusion

This compound has emerged as a powerful and versatile tool for the construction of complex bioconjugates with significant therapeutic potential. Its high reactivity and selectivity in copper-free click chemistry reactions make it an ideal linker for the development of site-specific ADCs and targeted protein degraders like PROTACs. The detailed protocols and workflows presented in this guide provide a framework for the application of this compound in drug discovery and development, offering researchers the means to create novel, highly specific, and potent therapeutic agents. As our understanding of targeted therapies continues to grow, the importance of precise and stable bioconjugation strategies, enabled by reagents such as this compound, will undoubtedly increase.

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

endo-BCN-L-Lysine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of endo-BCN-L-Lysine, a key reagent in modern bioconjugation chemistry. The information presented herein is intended to support researchers in the fields of chemical biology, drug discovery, and proteomics.

Core Concepts: Chemical Structure and Properties

This compound is a non-canonical amino acid derivative that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety onto the side chain of L-lysine. The "endo" configuration refers to the stereochemistry of the cyclooctyne ring system. This strained alkyne is the key functional group that enables its utility in bioorthogonal chemistry.

The primary application of this compound is in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of "click chemistry" allows for the covalent ligation of the BCN group with an azide-containing molecule under physiological conditions, without the need for a cytotoxic copper catalyst[1][2]. This biocompatibility makes it an ideal tool for labeling and modifying biological molecules in living systems.

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O₄ | [3][4] |

| Molecular Weight | 322.40 g/mol | [1] |

| CAS Number | 1493802-96-2 | |

| Appearance | White to light yellow solid | |

| Solubility | Stock solution can be prepared in 100mM in 0.2M NaOH, 15% DMSO. A 1:4 dilution in 1M HEPES should be used immediately. | |

| Storage | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Reactivity and Kinetics

The reactivity of this compound is centered around the strain-promoted cycloaddition with azides. The endo isomer of BCN has been shown to be slightly more reactive than the exo isomer in SPAAC reactions with benzyl azide.

| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions | Reference |

| endo-BCN + Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| exo-BCN + Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| endo-BCN + Tetrazine | ~10,000 M⁻¹s⁻¹ | Not specified |

Experimental Protocols

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol provides a general workflow for the conjugation of an azide-containing molecule to a protein that has been functionalized with this compound.

Methodology:

-

Protein Modification: The protein of interest is first functionalized with this compound. This can be achieved through genetic code expansion, where the non-canonical amino acid is incorporated at a specific site in the protein during expression. Alternatively, a BCN-NHS ester can be used to react with solvent-accessible lysine residues on the protein surface.

-

Reaction Setup: The BCN-functionalized protein is dissolved in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Addition of Azide: The azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) is added to the reaction mixture. A molar excess of the azide component is typically used to ensure complete labeling of the protein.

-

Incubation: The reaction is incubated at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the concentration of reactants and the specific azide used.

-

Quenching (Optional): If a large excess of the azide reagent is used, the reaction can be quenched by adding a scavenger molecule.

-

Purification: The resulting bioconjugate is purified from unreacted components using standard protein purification techniques such as size-exclusion chromatography or dialysis.

-

Analysis: The successful conjugation and purity of the product are confirmed by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Applications in Drug Development

This compound serves as a critical linker component in the synthesis of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound can be incorporated into an antibody, providing a specific site for the attachment of a cytotoxic payload via an azide-modified linker.

Proteolysis-Targeting Chimera (PROTAC) Synthesis

This compound is employed as a component of the linker in PROTAC molecules. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The modular nature of PROTAC synthesis allows for the use of click chemistry to connect the target-binding ligand and the E3 ligase ligand.

Conclusion

This compound is a versatile and powerful tool for chemical biology and drug development. Its high reactivity in strain-promoted alkyne-azide cycloaddition, coupled with the biocompatibility of this reaction, enables the precise and stable modification of biomolecules in complex biological environments. The applications of this compound in the construction of sophisticated therapeutic modalities such as ADCs and PROTACs highlight its significance in advancing modern medicine. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their work.

References

An In-Depth Technical Guide to the Mechanism and Application of endo-BCN-L-Lysine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative kinetic data, and detailed experimental protocols for the application of endo-BCN-L-Lysine in click chemistry. The focus is on its role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, enabling the precise and efficient conjugation of biomolecules.

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is a non-canonical amino acid that incorporates the bicyclo[6.1.0]nonyne (BCN) moiety. The BCN group is a highly strained cyclooctyne that readily reacts with azide-functionalized molecules through a [3+2] cycloaddition mechanism.[1][2][3] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4]

The driving force for this reaction is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[5] The reaction is highly selective, with the BCN group reacting specifically with azides to form a stable triazole linkage, even in the complex milieu of a biological environment.

The "endo" configuration of the BCN diastereomer is often preferred in bioorthogonal reactions. While both endo- and exo-BCN diastereomers exhibit similar reactivity, endo-BCN is often more readily available and can exhibit slightly faster reaction kinetics. Furthermore, studies have shown that the endo-BCN diastereomer can reduce fluorescence quenching in the resulting SPAAC products.

dot

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Presentation: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The following tables summarize the kinetic data for BCN in comparison to other commonly used cyclooctynes.

Table 1: Second-Order Rate Constants (k₂) for the SPAAC of Representative Strained Alkynes with Benzyl Azide.

| Strained Alkyne | Diastereomer | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Bicyclo[6.1.0]nonyne (BCN) | endo | CD₃CN/D₂O (1:2) | 0.29 |

| Bicyclo[6.1.0]nonyne (BCN) | exo | CD₃CN/D₂O (1:2) | 0.19 |

| Dibenzocyclooctyne (DBCO) | - | Various | ~0.6 - 1.0 |

| Dibenzoannulated cyclooctyne (DIBO) | - | Various | ~0.3 - 0.7 |

Data sourced from multiple studies for comparative purposes.

Table 2: Second-Order Rate Constants (k₂) for the Reaction of BCN with Various Azides.

| Azide Reactant | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |

| Azidobenzene | 75% aqueous CD₃CN | 0.75 |

| 4-Azidopyridine | Not specified | Increased 10-fold vs. Benzyl Azide |

| 4-Azido-1-methylpyridinium salt | Not specified | Increased 30-fold vs. Benzyl Azide |

| Primary Alkyl Azide | DMSO | ~0.15 |

| Secondary Alkyl Azide | DMSO | Similar to primary |

| Tertiary Alkyl Azide | DMSO | Similar to primary |

Data indicates that the electronic properties of the azide can significantly influence the reaction rate.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides and for the subsequent bioconjugation of proteins.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the direct incorporation of Fmoc-endo-BCN-L-Lysine into a growing peptide chain using standard Fmoc-based SPPS.

Materials:

-

Fmoc-endo-BCN-L-Lysine

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-endo-BCN-L-Lysine (or other Fmoc-amino acid) and coupling reagents in DMF. Add DIEA to activate the carboxyl group.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether.

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

dot

Caption: Workflow for peptide synthesis with this compound.

Protein Labeling via SPAAC

This protocol outlines the general procedure for labeling an azide-modified protein with an this compound-containing molecule (e.g., a fluorescent dye or drug).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)

-

This compound conjugate (e.g., this compound-PEG-Fluorophore)

-

Solvent for BCN conjugate (e.g., DMSO, DMF)

-

Spin desalting columns or other purification system (e.g., FPLC)

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is purified and in a compatible buffer. Determine the protein concentration.

-

BCN Reagent Preparation: Prepare a stock solution of the this compound conjugate in a minimal amount of an organic solvent like DMSO.

-

Reaction Setup: Add the this compound conjugate solution to the protein solution. A molar excess of the BCN reagent (typically 5-20 fold) is recommended to drive the reaction to completion. The final concentration of the organic solvent should be kept low (ideally <5%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.

-

Purification: Remove the unreacted BCN reagent using a spin desalting column, dialysis, or size-exclusion chromatography.

-

Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.

dot

Caption: Workflow for labeling an azide-modified protein with an this compound conjugate.

Stability and Solubility

Solubility: this compound is generally soluble in aqueous buffers. However, its derivatives, especially those conjugated to hydrophobic molecules, may require the use of co-solvents like DMSO or DMF for initial dissolution. It is recommended to prepare stock solutions in these organic solvents and then dilute them into the aqueous reaction buffer.

Stability: The BCN moiety is relatively stable under physiological conditions. However, prolonged storage, especially at room temperature, can lead to decomposition or polymerization. It is recommended to store this compound and its derivatives at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for several months. The azide functional group is highly stable under a wide range of conditions.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications:

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of this compound into antibodies allows for the precise attachment of cytotoxic drugs, leading to homogenous ADCs with improved therapeutic indices.

-

PROTACs: As a linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Peptide and Protein Labeling: The bioorthogonal nature of the SPAAC reaction enables the specific labeling of proteins and peptides with fluorophores, biotin, or other probes for imaging and pull-down experiments.

-

Live Cell Imaging: The ability to perform the reaction in living systems without apparent toxicity allows for the real-time visualization of biological processes.

References

An In-depth Technical Guide to the Synthesis and Purification of endo-BCN-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of endo-BCN-L-Lysine, a valuable chemical tool for bioorthogonal chemistry and drug development. The methodologies presented are based on established principles of organic synthesis and purification techniques commonly employed for amino acid derivatives. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical workflows.

Introduction

Endo-bicyclo[6.1.0]non-4-yne (BCN)-L-Lysine is a non-canonical amino acid that plays a crucial role in the field of bioorthogonal chemistry. It incorporates a strained alkyne (BCN) moiety, which can undergo rapid and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules in biological systems without the need for a cytotoxic copper catalyst. This property makes this compound an invaluable building block for various applications, including:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: As a linker component in PROTAC molecules, facilitating the targeted degradation of proteins.[1][2]

-

Peptide Synthesis and Modification: For the site-specific incorporation of a bioorthogonal handle into peptides.

-

Bioconjugation: Enabling the attachment of imaging agents, drugs, or other functional molecules to biomolecules.

This guide details a plausible and robust synthetic route to this compound, commencing from commercially available starting materials, and outlines the necessary purification and characterization steps.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process that involves the preparation of an activated endo-BCN derivative, its coupling to a protected L-lysine, and subsequent deprotection. The most common strategy employs an Nα-Fmoc protected L-lysine to ensure selective reaction at the ε-amino group.

Overall Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. It begins with the activation of endo-BCN-methanol, followed by coupling with Nα-Fmoc-L-Lysine, and concludes with the removal of the Fmoc protecting group.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of endo-BCN-p-nitrophenyl carbonate (activated ester)

This step involves the activation of the hydroxyl group of endo-BCN-methanol to form a reactive p-nitrophenyl (PNP) carbonate, which can readily react with the primary amine of lysine.

-

Materials:

-

endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-methanol)

-

p-Nitrophenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve endo-BCN-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield endo-BCN-p-nitrophenyl carbonate as a solid.

-

Step 2: Synthesis of Nα-Fmoc-Nε-(endo-BCN-carbonyl)-L-Lysine (endo-BCN-Fmoc-L-Lysine)

This is the key coupling step where the activated BCN derivative is conjugated to the ε-amino group of Nα-Fmoc-L-Lysine.

-

Materials:

-

endo-BCN-p-nitrophenyl carbonate

-

Nα-Fmoc-L-Lysine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

-

Procedure:

-

Dissolve Nα-Fmoc-L-Lysine (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.

-

Add a solution of endo-BCN-p-nitrophenyl carbonate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

The crude product can be further purified by flash column chromatography if necessary.

-

Step 3: Synthesis of this compound

The final step involves the removal of the Nα-Fmoc protecting group to yield the desired product.

-

Materials:

-

endo-BCN-Fmoc-L-Lysine

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

Dissolve endo-BCN-Fmoc-L-Lysine (1.0 eq) in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

-

Triturate the residue with diethyl ether to precipitate the crude product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Purification of this compound

Purification of the final product is critical to ensure its suitability for downstream applications. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity this compound.

Purification Workflow

The purification process involves dissolving the crude product, followed by preparative HPLC, fraction collection, and lyophilization.

Caption: Workflow for the purification of this compound.

Experimental Protocol for Preparative HPLC

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material.

-

Flow Rate: Typically 10-20 mL/min for a preparative column of this size.

-

Detection: UV at 220 nm.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Inject the filtered solution onto the equilibrated preparative HPLC column.

-

Run the gradient and collect fractions corresponding to the main product peak.

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a white, fluffy solid.

-

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for this compound and its protected intermediate.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| endo-BCN-Fmoc-L-Lysine | C32H36N2O6 | 544.64 | 1493802-95-1 | White to off-white solid |

| This compound | C17H26N2O4 | 322.40 | 1493802-96-2 | White to light yellow solid[3] |

Table 2: Expected Analytical Data

| Compound | Analytical Technique | Expected Results |

| endo-BCN-Fmoc-L-Lysine | ¹H NMR | Peaks corresponding to Fmoc, lysine, and BCN protons. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ at approximately 545.26. | |

| Purity (HPLC) | >95% | |

| This compound | ¹H NMR | Absence of Fmoc proton signals; presence of lysine and BCN proton signals. Consistent with structure.[3] |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ at approximately 323.20. Consistent with structure.[3] | |

| Purity (NMR) | ≥95.0% |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols are based on robust and well-established chemical transformations, offering a reliable pathway to obtain this important bioorthogonal amino acid in high purity. The successful synthesis and purification of this compound will enable researchers and drug developers to advance their work in areas requiring precise chemical modification of biological systems. It is recommended that all synthetic steps be carried out by trained personnel in a well-equipped chemical laboratory, with appropriate safety precautions. Characterization of all intermediates and the final product by standard analytical techniques is essential to ensure the desired quality.

References

Navigating the Properties of endo-BCN-L-Lysine: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of reagents is paramount for experimental success. This in-depth guide provides a comprehensive overview of the available solubility and stability data for endo-BCN-L-Lysine, a key reagent in bioorthogonal chemistry.

This compound is an amino acid derivative containing a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne used for copper-free click chemistry reactions. Its application in bioconjugation, particularly for labeling and creating antibody-drug conjugates (ADCs), necessitates a clear understanding of its handling and storage characteristics. This guide summarizes the known quantitative data, outlines experimental considerations, and provides a visual workflow for its preparation and use.

Solubility Data

The solubility of this compound has been reported in various solvent systems, often requiring specific conditions to achieve higher concentrations. The data is summarized in the table below. It is important to note that for the related compound, exo-BCN-L-Lysine, solubility in DMSO was achieved with sonication and heating to 60°C, suggesting that similar techniques may aid in dissolving the endo-isomer[1].

| Solvent System | Concentration | Conditions | Source(s) |

| Methanol | 22.22 mg/mL (68.92 mM) | Ultrasonic and adjust pH to 2 with 1 M HCl | [2] |

| 0.2M NaOH, 15% DMSO | 100 mM (Stock Solution) | Prepare fresh; for cellular use, dilute 1:4 in 1M HEPES and use immediately. | [3] |

Table 1: Reported solubility of this compound.

For the Fmoc-protected version, endo-BCN-Fmoc-L-Lysine, solubility has been noted in Dimethylformamide (DMF) and Dichloromethane (DCM), as well as in Dimethyl sulfoxide (DMSO) at a concentration of 10 mM[4][5].

Stability and Storage Recommendations

The stability of this compound is critical for its effective use in experimental settings. The available data, primarily from manufacturers, focuses on storage conditions to minimize degradation. One study has indicated that the BCN moiety may decompose under certain in vitro experimental conditions, highlighting the importance of proper handling.

| Form | Storage Temperature | Duration | Additional Notes | Source(s) |

| Solid | 4°C | - | Protect from light. | |

| Solid | -20°C | 3 years | Keep cool and dry. | |

| Solvent | -80°C | 6 months | Protect from light. | |

| Solvent | -20°C | 1 month | Protect from light. |

Table 2: Storage recommendations for this compound.

It is strongly advised that solutions, especially diluted working solutions, be prepared fresh and used immediately to avoid potential degradation.

Experimental Protocols and Considerations

-

Preparation of Stock Solutions: For aqueous applications, preparing a concentrated stock solution in a mixed solvent system, such as NaOH and DMSO, appears effective. For applications in organic synthesis, DMF or DCM can be used for the Fmoc-protected derivative. The use of sonication and gentle heating may be necessary to fully dissolve the compound, as suggested by data for the exo-isomer.

-

pH Adjustment: The solubility in methanol is significantly enhanced by acidification. This suggests that the lysine moiety's charge state plays a crucial role in its solubility. Researchers should consider the pH of their buffers and solvent systems.

-

Use in Cell Culture: When using this compound for live-cell labeling, it is recommended to prepare a concentrated stock solution and dilute it to the final working concentration in a suitable buffer like HEPES immediately before use. The diluted solution should not be stored.

Workflow for Preparation and Use of this compound

The following diagram illustrates a typical workflow for preparing and using this compound in a research setting, incorporating the stability and solubility considerations discussed.

Caption: Workflow for preparing and using this compound.

Conclusion

This technical guide provides a consolidated source of information on the solubility and stability of this compound based on currently available data. While comprehensive, peer-reviewed studies are limited, the information from suppliers offers valuable guidance for researchers. Adherence to the recommended storage and handling protocols is crucial for ensuring the integrity and reactivity of this important bioorthogonal tool. Further systematic studies would be beneficial to the scientific community to fully characterize the physicochemical properties of this compound in a wider range of experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Copper-free Click-chemsitry Click Amino Acid | SiChem GmbH [shop.sichem.de]

- 4. endo-BCN-Fmoc-L-Lysine (BCN) [nebulabio.com]

- 5. Copper-free Click-chemsitry Click Amino Acid (CAS: 1493802-95-1) | SiChem GmbH [shop.sichem.de]

The Core of Bioconjugation: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently join molecular entities in complex biological environments is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in this context. As a cornerstone of bioorthogonal chemistry, SPAAC enables the formation of stable covalent bonds between a cyclooctyne and an azide-functionalized molecule without the need for cytotoxic copper catalysts, making it exceptionally well-suited for applications in living systems.[1][2][3] This technical guide provides an in-depth exploration of the fundamental principles of SPAAC, quantitative kinetic data, and detailed experimental protocols to empower researchers in leveraging this transformative technology.

The Mechanism: A Reaction Driven by Strain

At its heart, SPAAC is a [3+2] cycloaddition reaction between a strained cyclooctyne and an azide, which results in the formation of a stable triazole linkage.[2] The driving force of this reaction is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures and pH.[2] The bioorthogonal nature of SPAAC is a key advantage; the participating functional groups, the cyclooctyne and the azide, are largely absent in biological systems and do not react with endogenous molecules such as proteins or nucleic acids.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Role of BCN Linkers

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions provide a powerful toolkit for selectively labeling and manipulating biomolecules in their natural environment. A key player in this field is the bicyclo[6.1.0]nonyne (BCN) linker, a strained alkyne that has gained prominence in bioorthogonal applications, particularly in the development of antibody-drug conjugates (ADCs).

BCN's reactivity is driven by its significant ring strain, which allows it to undergo rapid and selective reactions with specific partners, most notably azides and tetrazines. This guide provides a comprehensive overview of BCN linkers, including their reaction kinetics, stability, and applications, along with detailed experimental protocols and visual workflows to aid researchers in their practical implementation.

Core Concepts: BCN Linker Reactions

BCN linkers primarily participate in two types of bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the strained alkyne of the BCN linker reacts with an azide-functionalized molecule to form a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell and in vivo applications.[1]

-

Inverse-Electron-Demand Diels-Alder (IEDDA): BCN also reacts rapidly with tetrazine partners in an IEDDA reaction. This reaction is known for its exceptionally fast kinetics, making it suitable for applications requiring rapid labeling.[2]

Quantitative Data Summary

The choice of a bioorthogonal linker is often dictated by its reaction kinetics and stability under physiological conditions. The following tables summarize key quantitative data for BCN linkers in comparison to other commonly used linkers like dibenzocyclooctyne (DBCO).

Table 1: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |

| DBCO (ADIBO) | Benzyl azide | 1.0 | Various |

Data compiled from multiple sources. Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.[1][3]

Table 2: Second-Order Rate Constants for IEDDA Reactions with Tetrazines

| BCN Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| BCN amino acid | Tetrazine 13 | 437 ± 13 | Not specified |

| BCN amino acid | Tetrazine 14 | 1.45 ± 0.05 | Not specified |

| BCN | 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 10 | MeOH |

| BCN | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 125 | MeOH |

| BCN | Sulfonated tetrazole 1 | 39,200 | Acetonitrile/phosphate buffer (1:1) |

Data compiled from multiple sources.[4]

Table 3: Stability of BCN vs. DBCO Linkers

| Linker | Condition | Half-life (t½) | Degradation after 24h |

| BCN | In the presence of Glutathione (GSH) | ≈ 6 hours | - |

| DBCO | In the presence of Glutathione (GSH) | ≈ 71 minutes | - |

| BCN | In RAW264.7 cells | - | 79% ± 1.8% |

| DBCO | In RAW264.7 cells | - | 36% ± 0.8% |

| BCN | In the presence of β-mercaptoethanol (βME) (10 mM) | - | ~8% conversion to adduct |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involving BCN linkers.

Protocol 1: General Protein Labeling with a BCN-NHS Ester

This protocol describes the labeling of a protein with a BCN linker using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

BCN-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the BCN-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Protein Solution Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

-

Labeling Reaction: Add a 5-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.

-

Purification: Remove the unreacted BCN-NHS ester and byproducts by SEC using an appropriate column for your protein. The mobile phase should be a suitable buffer for your protein (e.g., PBS, pH 7.4).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the BCN linker contains a chromophore).

Protocol 2: Cell Surface Labeling and Analysis

This protocol outlines the labeling of cell surface proteins with a BCN linker for subsequent analysis by flow cytometry.

Materials:

-

Cells of interest in suspension

-

BCN-functionalized labeling reagent (e.g., BCN-NHS ester for targeting primary amines)

-

Azide-functionalized fluorescent probe

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1-5 x 10⁶ cells/mL.

-

BCN Labeling: Add the BCN-functionalized labeling reagent to the cell suspension at a predetermined optimal concentration. Incubate on ice for 30-60 minutes.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess BCN reagent.

-

Fluorescent Probe Reaction: Resuspend the BCN-labeled cells in PBS and add the azide-functionalized fluorescent probe. Incubate on ice for 30-60 minutes, protected from light.

-

Final Wash and Analysis: Wash the cells twice with FACS buffer. Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

Protocol 3: Comparative Stability Assay of BCN and DBCO Linkers in Cell Lysate

This protocol describes a method to compare the stability of BCN and DBCO linkers in a cellular environment.

Materials:

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer)

-

BCN and DBCO linker stock solutions

-

Azide-functionalized fluorescent probe

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation: Lyse the cells using the chosen lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.

-

Linker Incubation: Incubate a known concentration of BCN and DBCO linkers in the cell lysate at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction with Fluorescent Probe: To each aliquot, add an excess of the azide-functionalized fluorescent probe to react with the remaining active linkers. Allow the click reaction to proceed to completion.

-

Analysis: Measure the fluorescence intensity of each sample using a microplate reader. A decrease in fluorescence over time indicates degradation of the linker. Plot the percentage of remaining active linker against time to determine the stability profile.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways where BCN linkers are employed.

Conclusion

BCN linkers are versatile and powerful tools in the field of bioorthogonal chemistry. Their favorable reaction kinetics, particularly in IEDDA reactions with tetrazines, and their stability in the presence of biological thiols make them well-suited for a wide range of applications, from the construction of sophisticated antibody-drug conjugates to the precise labeling of biomolecules in living cells. By understanding the quantitative aspects of their reactivity and stability, and by following established experimental protocols, researchers can effectively harness the potential of BCN linkers to advance their scientific and drug development endeavors.

References

Technical Guide: endo-BCN-L-Lysine for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endo-BCN-L-Lysine, a key reagent in the field of bioconjugation and drug development. It is designed to furnish researchers and scientists with the essential information required for its effective application, particularly in the realm of click chemistry.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1493802-96-2 | [1] |

| Molecular Weight | 322.40 g/mol | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₄ | [1] |

| Appearance | Off-white powder | [2] |

| Solubility | Soluble in DMSO (10 mM) and 0.2M NaOH with 15% DMSO (100 mM stock solution).[1] | |

| Storage | Store at -20°C for long-term stability. |

Principle of Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound contains a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, a cornerstone of bioorthogonal chemistry, allows for the covalent ligation of the BCN group with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. The inherent ring strain of the BCN molecule drives the reaction forward, enabling efficient conjugation under mild, biocompatible conditions. This makes this compound an ideal tool for modifying sensitive biological molecules.

Applications in Research and Drug Development

The unique reactivity of this compound has led to its widespread adoption in several cutting-edge areas of research and drug development:

-

Bioconjugation: this compound serves as a versatile linker for attaching probes, such as fluorescent dyes or biotin, to proteins, peptides, and other biomolecules for imaging and detection purposes.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be incorporated into linker systems to conjugate potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

-

PROTACs (Proteolysis-Targeting Chimeras): This compound is utilized in the synthesis of PROTACs, heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation.

Experimental Protocols

While specific experimental conditions may vary depending on the substrates and desired application, the following provides a general protocol for a typical bioconjugation reaction using this compound.

General Protocol for Bioconjugation via SPAAC

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.

-

Azide-Containing Molecule Stock Solution: Prepare a stock solution of the azide-functionalized molecule (e.g., a protein, peptide, or small molecule) in a compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration will depend on the specific molecule.

2. Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule with a 1.5 to 10-fold molar excess of the this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential protein denaturation.

-

Gently mix the reactants.

3. Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired conversion.

-

The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

4. Purification of the Conjugate:

-

Following the reaction, the desired conjugate can be purified from unreacted starting materials and byproducts.

-

Common purification techniques include:

-

Size-Exclusion Chromatography (SEC): For separating larger biomolecule conjugates from smaller unreacted linkers.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For the purification of smaller molecule conjugates.

-

Dialysis or Buffer Exchange: To remove small molecule reagents from protein conjugates.

-

Visualizing Workflows and Mechanisms

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.

Caption: General workflow for a bioconjugation experiment using this compound.

References

An In-depth Technical Guide to the Theoretical Principles and Application of endo-BCN-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of endo-BCN-L-Lysine, a key reagent in the field of bioconjugation and targeted drug delivery. The document details the underlying mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), presents quantitative data on its reactivity, and offers standardized protocols for its use.

Core Principles of this compound Chemistry

This compound is a specialized amino acid derivative that serves as a linker molecule in bioorthogonal chemistry.[1][2] Its utility is centered on the bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily undergoes a highly selective reaction with azide-containing molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry."[2]

The primary driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne ring within the BCN group. This strain lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. This bioorthogonality is a key advantage, as the reaction is highly specific and does not interfere with native biological processes. The result of the SPAAC reaction is a stable triazole linkage.

This compound is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a stable bridge to connect different molecular entities.

Quantitative Data

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C17H26N2O4 | MedchemExpress, Immunomart |

| Molecular Weight | 322.40 g/mol | MedchemExpress, Immunomart |

| CAS Number | 1493802-96-2 | MedchemExpress, Immunomart |

| Solubility | 10 mM in DMSO | Immunomart |

| Purity | >98% | Caltag Medsystems |

| Storage | -20°C | Caltag Medsystems, Immunomart |

Reaction Kinetics

The stereochemistry of the BCN moiety influences its reactivity. The endo isomer has been shown to be slightly more reactive than the exo isomer in SPAAC reactions.

| Reactant | Second-Order Rate Constant (k₂) | Conditions | Source |

| endo-BCN with benzyl azide | 0.29 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) | PMC |

| exo-BCN with benzyl azide | 0.19 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) | PMC |

Experimental Protocols

This section provides a generalized protocol for the bioconjugation of a target protein with an azide-labeled molecule using this compound. This protocol is adapted from methodologies for antibody conjugation.

Materials

-

This compound (or an activated ester derivative like endo-BCN-L-Lys-NHS ester)

-

Target protein with available lysine residues

-

Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching reagent (e.g., Tris buffer)

-

Desalting spin column or size-exclusion chromatography system

Step-by-Step Procedure

-

Preparation of Reagents:

-

Dissolve the this compound derivative (e.g., NHS ester) in DMSO to a stock concentration of 10 mM.

-

Dissolve the azide-functionalized molecule in a compatible buffer (e.g., PBS or DMSO).

-

Prepare a solution of the target protein in PBS at a concentration of 1-5 mg/mL.

-

-

Activation of the Target Protein with this compound:

-

Add a 20-30 fold molar excess of the dissolved this compound derivative to the protein solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain protein stability.

-

Incubate the reaction at room temperature for 60 minutes with gentle mixing.

-

-

Quenching of Unreacted BCN Reagent:

-

Add a small volume of a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the BCN-activated Protein:

-

Remove the excess, unreacted this compound reagent and quenching buffer using a desalting spin column or size-exclusion chromatography. Elute with PBS.

-

The purified BCN-functionalized protein can be stored at -20°C for several months.

-

-

SPAAC Reaction (Click Chemistry):

-

Add the azide-functionalized molecule to the purified BCN-activated protein. A 5-10 fold molar excess of the azide molecule is recommended.

-

Incubate the reaction mixture overnight at room temperature or for a shorter duration at 37°C, with gentle mixing.

-

-

Final Purification:

-

Purify the final protein conjugate to remove any unreacted azide-functionalized molecule. This can be achieved using dialysis, size-exclusion chromatography, or another appropriate purification method based on the properties of the conjugate.

-

-

Validation:

-

Validate the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or functional assays to confirm successful conjugation and purity.

-

Visualizations

Signaling and Application Pathways

Caption: Logical workflow of a PROTAC utilizing an this compound linker.

Experimental Workflows

Caption: Step-by-step experimental workflow for bioconjugation.

Reaction Mechanism

Caption: The SPAAC reaction between this compound and an azide.

References

An In-depth Technical Guide to endo-BCN-L-Lysine: A Key Linker in Bioorthogonal Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of endo-BCN-L-Lysine, a non-canonical amino acid and pivotal linker molecule in the field of bioorthogonal chemistry. Its unique properties, centered around the strained bicyclo[6.1.0]nonyne (BCN) moiety, enable highly efficient and selective copper-free click reactions. This document details the discovery and development of this compound, its physicochemical properties, and its applications in the construction of advanced bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use and characterization, alongside quantitative data, are provided to facilitate its adoption and application in research and development settings.

Introduction: The Advent of a Bioorthogonal Tool

The development of this compound is rooted in the broader field of bioorthogonal chemistry, which seeks to perform chemical reactions within living systems without interfering with native biological processes. The core of its functionality lies in the bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that readily undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This reaction is a cornerstone of "click chemistry," a set of powerful, selective, and high-yield reactions for rapidly synthesizing new compounds.

This compound is an amino acid derivative that incorporates the endo isomer of BCN. This specific stereochemistry has been noted to be slightly more reactive than its exo counterpart. The lysine component provides a versatile scaffold for incorporation into peptides and proteins, or for further chemical modification. It is particularly valued as a hydrophilic linker in the synthesis of complex biomolecules like PROTACs and ADCs.

Physicochemical and Reactive Properties

A thorough understanding of the properties of this compound is crucial for its effective application. The following tables summarize key quantitative data. It is important to note that some of this data is based on closely related BCN compounds and general principles of SPAAC chemistry, and therefore should be considered as a starting point for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₂₆N₂O₄ | |

| Molecular Weight | 322.40 g/mol | |

| CAS Number | 1493802-96-2 | |

| Appearance | Off-white powder | |

| Solubility | Stock solutions can be prepared in a mixture of 0.2M NaOH and 15% DMSO (100mM) or in DMSO with warming for the related exo-isomer (2.5 mg/mL). Further dilution in aqueous buffers should be tested for specific applications. | Based on vendor data for endo- and exo-BCN-L-Lysine. |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | General recommendation for similar reagents. |

Table 2: Reaction Kinetics of BCN Derivatives

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Source |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | |

| BCN | Aromatic azides | ~8 times faster than with DIBAC | Not specified | |

| BCN | Pyridinium derivative azide | ~2 | Not specified |

The reactivity of BCN is significantly enhanced with electron-deficient aromatic azides.

Table 3: Stability Profile of BCN Moieties

| Condition | Observation | Source/Comment |

| Aqueous Buffers (neutral pH) | Generally stable. | |

| Presence of Thiols (e.g., GSH) | BCN shows some instability and can react with thiols. β-mercaptoethanol can suppress this side reaction. | |

| On-protein stability | BCN conjugated to a protein showed some instability at pH 7.2 and in the presence of TCEP. | |

| Acidic/Basic Conditions | Strong acids and bases can lead to degradation of related cyclooctynes like DBCO. Similar caution should be exercised with BCN. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and analysis of this compound. These protocols are intended as a guide and may require optimization for specific applications and substrates.

Synthesis of this compound

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes a general method for conjugating an azide-containing molecule (e.g., a peptide, protein, or small molecule) to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.

-

Organic co-solvent (e.g., DMSO, DMF) if needed for solubility.

-

Analytical and Preparative HPLC

-

Mass Spectrometer

Procedure:

-

Dissolve Reactants:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized molecule with a 1.5 to 5-fold molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be minimized (typically <10%) to avoid denaturation of proteins.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical LC-MS.

-

-

Purification:

-

Upon completion, purify the conjugate using preparative reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common choice for peptides and small molecules. For proteins, size-exclusion chromatography (SEC) may be more appropriate.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate by LC-MS and/or NMR.

-

Application Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) Linker

This protocol outlines the preparation of a BCN-functionalized payload for subsequent conjugation to an azide-modified antibody.

Materials:

-

Cytotoxic payload with a reactive handle (e.g., a carboxylic acid)

-

This compound

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

Amine base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Preparative HPLC system

Procedure:

-

Activation of Payload:

-

Dissolve the cytotoxic payload in anhydrous DMF.

-

Add 1.1 equivalents of HATU and 2 equivalents of DIPEA. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate vial, dissolve 1.0 equivalent of this compound in anhydrous DMF.

-

Add the this compound solution to the activated payload solution.

-

Stir the reaction at room temperature overnight.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the BCN-payload conjugate by preparative reverse-phase HPLC.

-

-

Final Conjugation:

-

The purified BCN-payload can then be reacted with an azide-modified antibody using the general SPAAC protocol described in section 3.2.

-

Analytical Characterization

Accurate characterization of the resulting conjugates is essential.

Table 4: Analytical Methods for this compound Conjugates

| Technique | Parameters and Expected Results |

| LC-MS | HPLC: Use a C18 column with a water/acetonitrile gradient. The conjugate will have a different retention time than the starting materials. MS (ESI): The mass of the conjugate will be the sum of the masses of the two starting materials. Monitor for the expected m/z value. |

| NMR (¹H and ¹³C) | The formation of the triazole ring results in characteristic signals. While specific shifts for the this compound product are not widely published, the triazole proton typically appears in the aromatic region of the ¹H NMR spectrum. |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Experimental Workflow for Bioconjugation

Caption: Experimental workflow for SPAAC conjugation using this compound.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation featuring the linker.

Antibody-Drug Conjugate (ADC) Internalization Pathway

Caption: ADC internalization and payload delivery mechanism.

Conclusion and Future Outlook

This compound has established itself as a valuable tool for the construction of complex bioconjugates. Its favorable reactivity in copper-free click chemistry, combined with its inherent properties as a hydrophilic linker, makes it an attractive choice for applications in drug discovery and chemical biology. While this guide provides a comprehensive overview and practical protocols, the field of bioorthogonal chemistry is continually evolving. Future developments may include BCN derivatives with even faster reaction kinetics, improved stability, and novel functionalities. As our understanding of cellular pathways deepens, the precise and selective conjugation enabled by this compound will undoubtedly play a crucial role in the design of next-generation therapeutics and research tools.

Methodological & Application

Application Notes and Protocols for Protein Labeling with endo-BCN-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry provides powerful tools for selectively modifying biomolecules in complex biological systems. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of this field, enabling the covalent ligation of an azide- and a cyclooctyne-containing molecule with high specificity and biocompatibility, notably without the need for a cytotoxic copper catalyst.[1] Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne that offers a favorable balance of stability and reactivity.[1]

This document provides detailed protocols for incorporating a BCN moiety into a protein of interest using endo-BCN-L-Lysine derivatives and subsequent bioorthogonal labeling with an azide- or tetrazine-functionalized probe. Two primary strategies are presented:

-

Chemical Conjugation: A robust method for labeling existing proteins by targeting primary amines on lysine residues with an activated BCN reagent (e.g., endo-BCN-NHS ester).

-

Genetic Code Expansion: An advanced technique for site-specifically incorporating a BCN-containing unnatural amino acid (e.g., BCN-lysine) into a protein during expression, offering precise control over the labeling site.

Principle of BCN-Mediated Labeling

The workflow involves two main stages. First, the BCN group is introduced onto the target protein. Second, the BCN-labeled protein is reacted with a molecule of interest (e.g., a fluorophore, biotin, or drug molecule) that bears a complementary reactive handle—typically an azide for SPAAC or a tetrazine for the even faster inverse-electron-demand Diels-Alder cycloaddition (IEDDA).

Caption: General workflow for two-stage protein labeling using BCN click chemistry.

Method 1: Chemical Conjugation via Amine-Reactive BCN

This protocol describes the most common chemical approach: labeling lysine residues with an N-hydroxysuccinimide (NHS) ester of BCN. This method is suitable for purified proteins.

Experimental Protocol

Materials:

-

Protein of interest (1-5 mg/mL)

-

endo-BCN-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Spin desalting columns or size-exclusion chromatography (SEC) system.[2][3]

-

Azide- or Tetrazine-functionalized probe (e.g., fluorophore)

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) or azide.

-

-

BCN-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the endo-BCN-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.

-

The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of BCN-Labeled Protein:

-

Remove unreacted BCN reagent and quenching buffer using a spin desalting column or size-exclusion chromatography (SEC).

-

Equilibrate the column with an appropriate storage buffer (e.g., PBS).

-

Collect the protein fractions as confirmed by UV absorbance at 280 nm. The purified BCN-functionalized protein can be stored at -20°C or -80°C.

-

-

Click Reaction with Azide/Tetrazine Probe:

-

To the purified BCN-labeled protein, add a 2-5 fold molar excess of the azide- or tetrazine-functionalized probe.

-

Incubate the reaction for 1-2 hours at room temperature. Tetrazine ligations are often significantly faster.

-

Purify the final labeled protein conjugate from the excess probe using the same methods as in step 5.

-

Caption: Experimental workflow for chemical labeling of proteins with BCN-NHS ester.

Method 2: Site-Specific Incorporation via Genetic Code Expansion

This method allows for the incorporation of a BCN-lysine unnatural amino acid (UAA), such as BCNK, at a single, defined position in a protein. This requires genetic manipulation of the expression system.

General Protocol Outline

-

Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest via site-directed mutagenesis.

-

Expression System: Co-transform an expression host (e.g., E. coli) with the plasmid containing the mutated gene and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., a mutant MbPylRS/tRNAPyl pair).

-

Protein Expression: Culture the cells in media supplemented with the BCN-lysine UAA. The orthogonal synthetase/tRNA pair will recognize the amber codon and incorporate BCN-lysine at that position.

-

Purification and Labeling: Purify the BCN-containing protein using standard chromatography techniques. The subsequent click reaction with an azide or tetrazine probe follows the same procedure as in Method 1 (Step 6).

Caption: Workflow for site-specific BCN incorporation using genetic code expansion.

Data Presentation and Analysis

Quantitative Data Summary

The success of a labeling experiment is determined by the yield of modified protein and the efficiency of the labeling reaction.

| Parameter | Method | Typical Values | Notes |

| Protein Yield | Genetic Incorporation | 6–12 mg/L of culture | Highly dependent on the specific protein and expression system. |

| Labeling Efficiency | Chemical Conjugation | Variable (Target DOL: 2-10 for antibodies) | Depends on the number of accessible lysines and reaction conditions. Determined post-labeling. |

| Labeling Efficiency | Genetic Incorporation | ~1:1 (Protein:BCN ratio) | Provides a homogenous product with a Degree of Labeling (DOL) of ~1. |

| Reaction Kinetics (k₂) | BCN-Azide (SPAAC) | ~0.1 M⁻¹s⁻¹ | Copper-free click reaction. |

| Reaction Kinetics (k₂) | BCN-Tetrazine (IEDDA) | Up to 39,200 M⁻¹s⁻¹ | Significantly faster than SPAAC, allowing for rapid labeling. |

Characterization of Labeled Proteins

1. SDS-PAGE Analysis: Labeled proteins can be visualized in-gel if a fluorescent probe is used. Run the purified sample on an SDS-PAGE gel and image using a fluorescence scanner. Subsequently, stain the gel with a total protein stain (e.g., Coomassie) to confirm that the fluorescent signal co-localizes with the protein band.

2. Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using UV-Vis spectrophotometry if the probe has a distinct absorbance peak.

-

Formula: DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye] Where:

-

Amax = Absorbance of the conjugate at the λmax of the dye.

-

A280 = Absorbance of the conjugate at 280 nm.

-

εprotein = Molar extinction coefficient of the protein at 280 nm.

-

εdye = Molar extinction coefficient of the dye at its λmax.

-

CF = Correction factor (A280 of the free dye / Amax of the free dye).

-

-

Procedure:

-